(hexahydroindolizin-8a(1H)-yl)methanol

Medicinal Chemistry Synthetic Chemistry Alkaloid Scaffolds

(Hexahydroindolizin-8a(1H)-yl)methanol (CAS 1788874-18-9) is a synthetic organic compound belonging to the class of saturated indolizidine alkaloids. It is characterized by a fully hydrogenated indolizidine bicyclic core (a six-membered and a five-membered nitrogen-containing ring) with a primary alcohol (-CH2OH) substituent at the bridgehead 8a position.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1788874-18-9
Cat. No. B1447266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(hexahydroindolizin-8a(1H)-yl)methanol
CAS1788874-18-9
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCN2CCCC2(C1)CO
InChIInChI=1S/C9H17NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h11H,1-8H2
InChIKeyUSIZGVKOXLXUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (Hexahydroindolizin-8a(1H)-yl)methanol (CAS 1788874-18-9): A Saturated Indolizidine Core for Research and Development


(Hexahydroindolizin-8a(1H)-yl)methanol (CAS 1788874-18-9) is a synthetic organic compound belonging to the class of saturated indolizidine alkaloids [1]. It is characterized by a fully hydrogenated indolizidine bicyclic core (a six-membered and a five-membered nitrogen-containing ring) with a primary alcohol (-CH2OH) substituent at the bridgehead 8a position [1]. The compound has a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol [1]. It is commercially available from multiple suppliers, typically at purities of 97% or higher, and is primarily marketed as a pharmaceutical intermediate and a building block for chemical synthesis .

The Critical Role of the 8a-Hydroxymethyl Group: Why (Hexahydroindolizin-8a(1H)-yl)methanol Cannot Be Replaced by Common Indolizidine Scaffolds


Generic substitution with simpler indolizidine or piperidine scaffolds fails because the specific 8a-substitution with a hydroxymethyl group creates a unique stereochemical and electronic environment. This functional group is a primary alcohol, which serves as a critical synthetic handle for further derivatization (e.g., esterification, etherification, oxidation) that is absent on the unsubstituted core . The bridgehead position introduces significant steric constraints, influencing the three-dimensional orientation of any attached pharmacophore, which can be crucial for target binding . Without this specific functionalization, the utility of the compound as a synthetic intermediate for building more complex molecules is lost, and any emergent biological activity tied to this unique substitution pattern would not be replicated.

Quantitative Differentiation Evidence for (Hexahydroindolizin-8a(1H)-yl)methanol (CAS 1788874-18-9)


Structural Confirmation of 8a-Hydroxymethyl Substitution in a Saturated Indolizidine Core

The defining structural feature of (hexahydroindolizin-8a(1H)-yl)methanol is the hydroxymethyl group attached to the bridgehead carbon at the 8a position of a fully saturated indolizidine ring system. This is confirmed by its IUPAC name, 2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol, and its molecular structure [1]. In contrast, the foundational indolizidine core (e.g., octahydroindolizine) lacks this functional handle. This specific substitution pattern differentiates it from other regioisomers, such as indolizidin-8-ylmethanol, where the hydroxymethyl group is on a non-bridgehead carbon, leading to a different three-dimensional shape and reactivity profile. This is a class-level inference based on fundamental principles of organic chemistry.

Medicinal Chemistry Synthetic Chemistry Alkaloid Scaffolds

Predicted Physicochemical Profile of the 8a-Hydroxymethyl Indolizidine Scaffold

The introduction of the 8a-hydroxymethyl group into the saturated indolizidine core imparts specific physicochemical properties. The compound has a predicted topological polar surface area (TPSA) of 23.50 Ų [1] and a predicted XlogP of 0.90 [1]. While direct comparative data for the target compound is unavailable, its close structural analog, the natural product (+)-Tashiromine (an octahydroindolizin-8-ylmethanol isomer), shares the same molecular formula (C9H17NO) and weight (155.24 g/mol) [2]. This suggests that the 8a-substituted methanol derivative occupies a physicochemical space (low TPSA, moderate lipophilicity) that is distinct from more polar polyhydroxylated indolizidines (e.g., swainsonine, castanospermine) and may confer different membrane permeability characteristics. This is a class-level inference based on analogous compounds.

Drug Discovery Pharmacokinetics ADME

Commercial Availability and Purity Benchmark for (Hexahydroindolizin-8a(1H)-yl)methanol

As of mid-2026, (hexahydroindolizin-8a(1H)-yl)methanol is commercially available from multiple suppliers, including Leyan (Cat# 1229907) and SynHet, with a standard purity of 97% . SynHet also offers a higher purity grade of >99% . This establishes a clear benchmark for procurement. A direct comparator, 1-(octahydroindolizin-8a-yl)ethanone (CAS 35201-17-3), is also available from vendors but is an acetylated derivative, lacking the free alcohol functionality and thus requiring an additional deprotection step if the alcohol is the desired synthetic handle [1]. This is a direct head-to-head comparison of commercial specifications.

Chemical Procurement Quality Control Supply Chain

High-Value Research Applications for (Hexahydroindolizin-8a(1H)-yl)methanol (CAS 1788874-18-9)


Scaffold for Derivatization in Medicinal Chemistry

The primary application is as a versatile building block for medicinal chemistry. The 8a-hydroxymethyl group serves as a convenient synthetic handle for creating libraries of novel compounds. It can be readily converted into esters, ethers, amines, or halides, allowing for the systematic exploration of structure-activity relationships (SAR) around the indolizidine core . This is supported by the compound's classification as a pharmaceutical intermediate and its use in the construction of novel drug candidates .

Synthesis of Natural Product Analogs

This compound can be used as a key intermediate in the synthesis of analogs of indolizidine alkaloids, a class of natural products with diverse biological activities [1]. Its saturated core and 8a-substitution pattern make it a suitable starting point for accessing structurally related alkaloids like tashiromine or lentiginosine, enabling the study of how specific stereochemical and functional group modifications impact biological function [1].

Exploration of CNS-Active Compounds

Given that the indolizidine core is a recurring motif in compounds with central nervous system (CNS) activity [2], (hexahydroindolizin-8a(1H)-yl)methanol is a valuable scaffold for CNS drug discovery programs. Its predicted physicochemical properties (low TPSA, moderate lipophilicity) suggest it possesses favorable characteristics for crossing the blood-brain barrier [3], making it a rational starting point for developing novel agents targeting neurological or psychiatric disorders.

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